molecular formula C9H12BrNOS B5795002 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide

5-bromo-N-(tert-butyl)-2-thiophenecarboxamide

Cat. No. B5795002
M. Wt: 262.17 g/mol
InChI Key: LCJPWFJDYOJAGV-UHFFFAOYSA-N
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Description

5-bromo-N-(tert-butyl)-2-thiophenecarboxamide, also known as BTB-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

5-bromo-N-(tert-butyl)-2-thiophenecarboxamide selectively inhibits the TASK-3 potassium channel, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action has been shown to be effective in reducing seizures and improving mood in animal models of epilepsy and depression.
Biochemical and Physiological Effects:
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to improve mood and reduce anxiety-like behaviors in animal models of depression and anxiety. In addition, 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been shown to have a neuroprotective effect, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide in lab experiments is its selectivity for the TASK-3 potassium channel. This allows researchers to study the specific role of this channel in various neurological disorders. However, one of the limitations of using 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide is its relatively low potency, which requires higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide. One area of interest is the development of more potent derivatives of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide that can be used at lower concentrations. Another area of interest is the study of the effects of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide on other potassium channels and ion channels, which may provide new insights into the mechanisms of neurological disorders. Finally, the potential clinical applications of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide in the treatment of epilepsy, depression, and anxiety are also areas of interest for future research.
In conclusion, 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. Its selective inhibition of the TASK-3 potassium channel has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various neurological disorders. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of more potent derivatives and potential clinical applications.

Scientific Research Applications

5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of the potassium channel TASK-3, which plays a crucial role in regulating the excitability of neurons. 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been used to study the role of TASK-3 in various neurological disorders, including epilepsy, depression, and anxiety.

properties

IUPAC Name

5-bromo-N-tert-butylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJPWFJDYOJAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromothiophene-2-carboxylic acid (10.0 g, 48 mmol) and thionyl chloride (3.5 ml, 48 mmol) was boiled under reflux for 3 hrs. Excess of thionyl chloride was removed by distillation under reduced pressure. The residue was taken up in DCM (30 ml) and a solution of tert-butylamine (7.0 g, 96 mmol) in DCM (30 ml) was added with stirring, the temperature of the mixture being kept below 10° C. The resulting solution was stirred at 25° C. for 12 hrs, washed with water (3×20 ml) and dried over MgSO4. The combined washings were basified to pH11 with 5M KOH(aq) and extracted with DCM (3×100 ml) and dried over MgSO4. The combined organic solutions were evaporated under reduced pressure to give the crude product (12.5 g). Recrystallization from (C6H12/CHCl3) gave the pure amide (10.5 g) as a white solid. MS (ES+): 263 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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